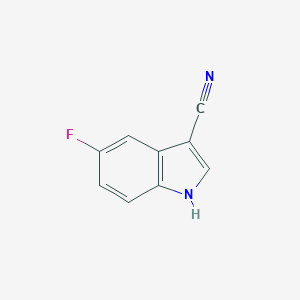

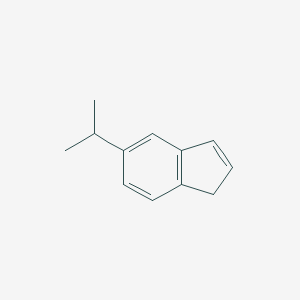

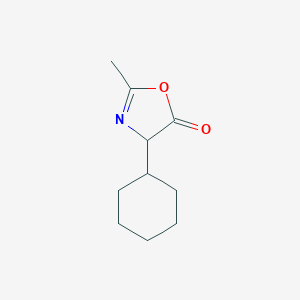

![molecular formula C17H16FN3O3 B069506 Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 174842-35-4](/img/structure/B69506.png)

Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related ethyl pyrazolo[3,4-b]pyridine derivatives involves multiple steps, including condensation reactions with activated carbonyl groups in refluxing acetic acid, leading to novel N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Another approach includes the condensation of pyrazole-5-amine derivatives and activated carbonyl groups to achieve efficient synthesis (Ghaedi et al., 2016).

Molecular Structure Analysis

The molecular structure of ethyl pyrazolo[3,4-b]pyridine derivatives has been characterized by crystallography, revealing planar structures and stabilization through various intermolecular interactions such as C-H...O, C-H...F, and C-H...π, which contribute to their stability and reactivity (Suresh et al., 2007).

Chemical Reactions and Properties

These compounds engage in a variety of chemical reactions, underlining their versatile chemical properties. For instance, the synthesis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate demonstrates the compounds' ability to undergo Knoevenagel-cyclocondensation, which is pivotal in the synthesis of related compounds (Kumar et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in different environments and applications. While specific data for "Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate" might not be directly available, related compounds exhibit distinct physical properties influenced by their molecular structures, as seen in their crystalline forms and interactions (Suresh et al., 2007).

Chemical Properties Analysis

The chemical properties of "Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate" and its derivatives, such as reactivity with different chemical agents, stability under various conditions, and the potential for further functionalization, are inferred from their structure and known reactions. For example, the reactivity toward nucleophilic and electrophilic agents can be understood through studies on similar compounds, indicating potential for diverse chemical transformations (Ghaedi et al., 2015; Kumar et al., 2018).

Applications De Recherche Scientifique

1. Neuroprotection and Anti-neuroinflammatory Agents

- Summary of Application : This compound is part of a series of novel triazole-pyrimidine-based compounds that have been studied for their neuroprotective and anti-neuroinflammatory properties .

- Methods of Application : The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

2. Biomedical Applications

- Summary of Application : Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds which include “Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate”, have been described in more than 5500 references (2400 patents) up to date .

- Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results or Outcomes : The structures have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

3. Chemical Research

- Summary of Application : This compound is available for chemical research and can be used in the synthesis of various chemical compounds .

- Methods of Application : The specific methods of application would depend on the type of chemical research being conducted. It could involve various chemical reactions, including but not limited to, condensation, substitution, or addition reactions .

- Results or Outcomes : The outcomes would vary depending on the specific research goals. It could lead to the synthesis of new compounds, discovery of new chemical reactions, or development of new synthetic methodologies .

4. Synthesis of Pyrazolo[4,3-b]pyridine-6-carboxylates

- Summary of Application : This compound can be used in the synthesis of pyrazolo[4,3-b]pyridine-6-carboxylates, which are a class of organic compounds .

- Methods of Application : The synthesis involves various organic reactions, including condensation and substitution reactions. The specific procedures and conditions would depend on the desired product .

- Results or Outcomes : The successful synthesis of pyrazolo[4,3-b]pyridine-6-carboxylates can lead to the production of new organic compounds with potential applications in various fields, including medicinal chemistry and materials science .

5. Inhibition of ER Stress and Apoptosis

- Summary of Application : This compound is part of a series of novel triazole-pyrimidine-based compounds that have been studied for their potential to inhibit endoplasmic reticulum (ER) stress and apoptosis .

- Methods of Application : The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

6. Chemical Synthesis

- Summary of Application : This compound is available for chemical synthesis and can be used in the production of various chemical compounds .

- Methods of Application : The specific methods of application would depend on the type of chemical synthesis being conducted. It could involve various chemical reactions, including but not limited to, condensation, substitution, or addition reactions .

- Results or Outcomes : The outcomes would vary depending on the specific research goals. It could lead to the synthesis of new compounds, discovery of new chemical reactions, or development of new synthetic methodologies .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-(4-fluorophenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3/c1-4-23-17(22)13-9-19-16-14(10(2)20-21(16)3)15(13)24-12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQKYRVPJNXAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)F)C(=NN2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371894 | |

| Record name | Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate | |

CAS RN |

174842-35-4 | |

| Record name | Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174842-35-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

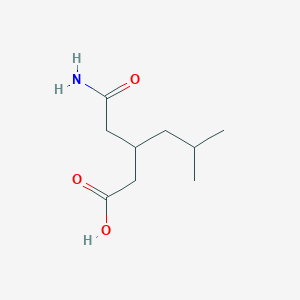

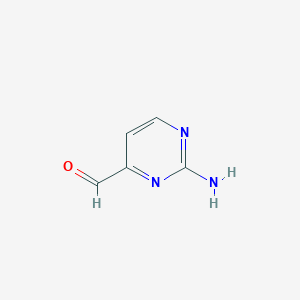

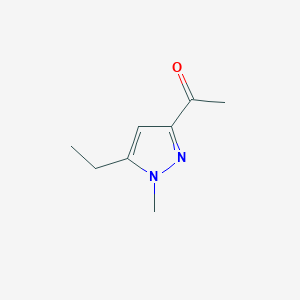

![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)

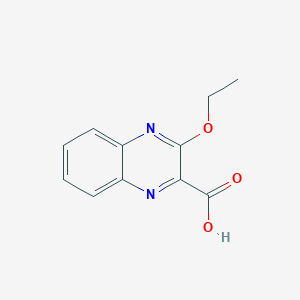

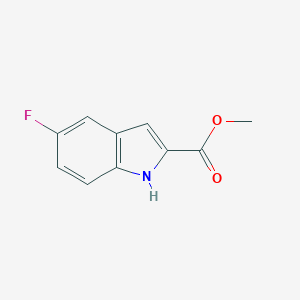

![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)

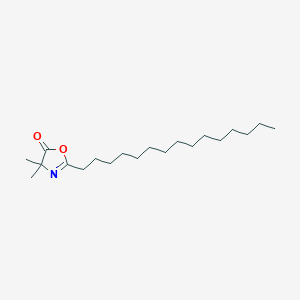

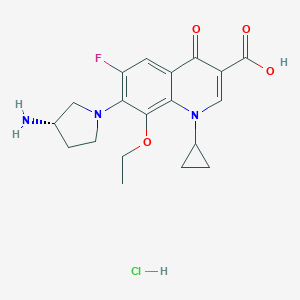

![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)

![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B69441.png)